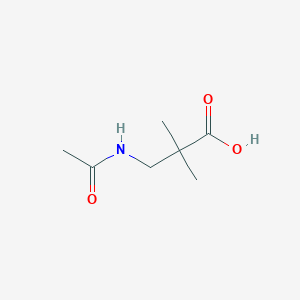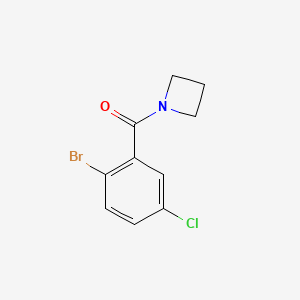![molecular formula C8H7BrFN3 B1380229 (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1388063-18-0](/img/structure/B1380229.png)
(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the molecular formula C7H4BrFN2. It has a molecular weight of 215.02 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, one of which bears a hydrogen atom .Physical and Chemical Properties Analysis
This compound is a solid and is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel derivatives from Benzimidazole, including compounds related to "(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine," have been extensively studied. For example, Vishwanathan and Gurupadayya (2014) detailed the efficient synthesis of a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines, demonstrating the versatility of benzimidazole derivatives in creating new compounds with potential applications in various fields, including medicinal chemistry and materials science (Vishwanathan & Gurupadayya, 2014).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of benzimidazole derivatives. Barot, Manna, and Ghate (2017) synthesized novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole, evaluating their antibacterial and antifungal activities. These compounds showed promising activities, highlighting the potential of benzimidazole derivatives in the development of new antimicrobial agents (Barot, Manna, & Ghate, 2017).
Application in Drug Design
Benzimidazole derivatives have been recognized for their importance in drug design due to their structural similarity to nucleotides, making them suitable for interacting with biological macromolecules. Ajani et al. (2016) synthesized a series of 2-substituted benzimidazole derivatives and investigated their antimicrobial activity, finding that these compounds exhibited significant potency as antimicrobial agents, suggesting their potential utility in drug development (Ajani et al., 2016).
Advanced Materials and Catalysis
Research by Chanda, Maiti, Tseng, and Sun (2012) introduced a diversity-oriented synthetic approach for benzimidazole derivatives on ionic liquid support, showcasing the adaptability of these compounds in facilitating chemical reactions under microwave irradiation. This work not only highlights the synthetic versatility of benzimidazole derivatives but also their potential applications in catalysis and the development of new materials (Chanda, Maiti, Tseng, & Sun, 2012).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 (Harmful if swallowed). The precautionary statements are P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .
Propriétés
IUPAC Name |
(5-bromo-6-fluoro-1H-benzimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCBNXBBYXNLMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
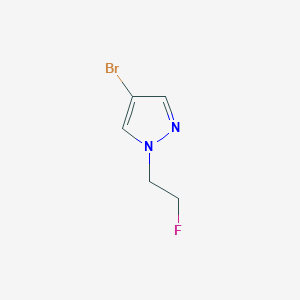
![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)
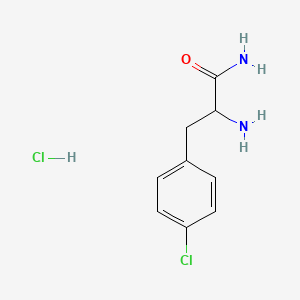
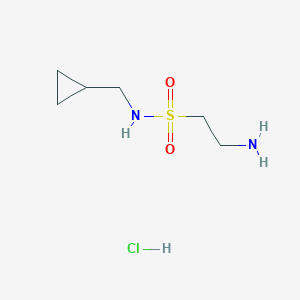
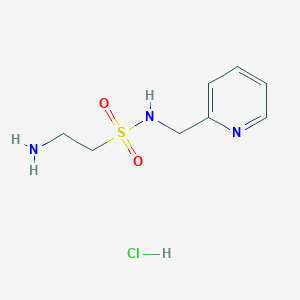

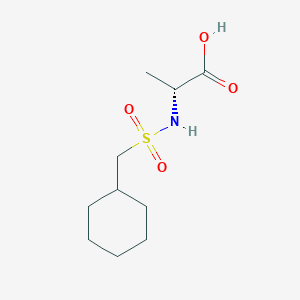
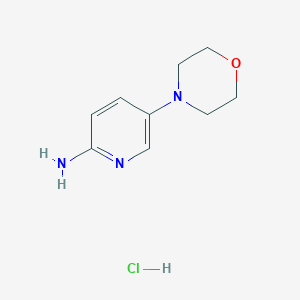
![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)


